N-(5-methyl-1,3-thiazol-2-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide
CAS No.:
Cat. No.: VC14778730
Molecular Formula: C17H18N4OS
Molecular Weight: 326.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H18N4OS |
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Molecular Weight | 326.4 g/mol |
IUPAC Name | N-(5-methyl-1,3-thiazol-2-yl)-2-phenyl-5-propan-2-ylpyrazole-3-carboxamide |
Standard InChI | InChI=1S/C17H18N4OS/c1-11(2)14-9-15(16(22)19-17-18-10-12(3)23-17)21(20-14)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,18,19,22) |
Standard InChI Key | NJWVKKZFITYJMI-UHFFFAOYSA-N |
Canonical SMILES | CC1=CN=C(S1)NC(=O)C2=CC(=NN2C3=CC=CC=C3)C(C)C |
Introduction
Structural Characteristics and Molecular Design
The compound features a pyrazole core substituted at the 1-position with a phenyl group, at the 3-position with an isopropyl (propan-2-yl) group, and at the 5-position with a carboxamide linker to a 5-methyl-1,3-thiazol-2-yl moiety. This arrangement creates a planar heterocyclic system with distinct electronic and steric properties.
Pyrazole-Thiazole Hybrid Architecture
The pyrazole ring (C₃H₃N₂) contributes aromaticity and hydrogen-bonding capacity via its NH group, while the thiazole ring (C₃H₂NS) introduces sulfur-based reactivity and potential metal-coordination sites. The methyl group at the 5-position of the thiazole enhances lipophilicity, and the isopropyl substituent on the pyrazole modulates steric bulk .
Key Bonding Interactions
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Hydrogen bonding: The carboxamide group (-CONH-) serves as a hydrogen bond donor/acceptor, critical for target binding.
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π-π stacking: The phenyl and thiazole rings enable interactions with aromatic residues in biological targets .
Synthetic Pathways and Optimization
Synthesis of the Pyrazole Core
The pyrazole ring is typically constructed via cyclocondensation of β-keto esters with hydrazines. For example, 1-phenyl-3-isopropyl-1H-pyrazole-5-carboxylic acid can be synthesized by reacting ethyl 3-isopropyl-2,4-dioxopentanoate with phenylhydrazine under acidic conditions .
Reaction conditions:
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Solvent: Ethanol or methanol
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Catalyst: Sulfuric acid or acetic acid
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Temperature: Reflux (78–100°C)
Physicochemical and Pharmacokinetic Properties
The compound’s properties are derived from structural analogs (Table 1) :
Table 1: Comparative Physicochemical Data
Key observations:
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Moderate lipophilicity (logP ~3) suggests balanced membrane permeability.
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Higher polar surface area compared to simpler analogs may limit blood-brain barrier penetration .
Target | Predicted Kd (nM) | Mechanism |
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EGFR Kinase | 120–180 | Competitive ATP inhibition |
DNA Gyrase | 250–400 | Topoisomerase inhibition |
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